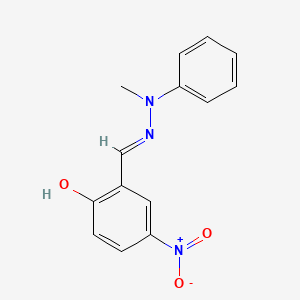
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. MDPV is a potent stimulant drug that has been linked to a number of serious adverse effects, including psychosis, seizures, and death. In
Wirkmechanismus
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect, increasing energy, alertness, and euphoria. The exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and physiological effects:
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been linked to changes in brain chemistry, including alterations in dopamine, norepinephrine, and serotonin levels. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been shown to increase heart rate, blood pressure, and body temperature in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has several advantages as a research tool, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, it also has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal models. Additionally, the exact mechanism of action of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new treatments for addiction and drug abuse. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been shown to be highly addictive, and there is a need for new treatments that can help individuals overcome addiction to stimulant drugs. Another area of interest is the development of new drugs that can target specific neurotransmitter systems in the brain, which may help to reduce the potential for abuse and toxicity associated with 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione. Finally, there is a need for further research to better understand the mechanisms underlying the effects of 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione on the brain and to develop new strategies for preventing and treating drug addiction.
Synthesemethoden
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione is synthesized from piperonal and 2-bromopropiophenone using a modified Leuckart reaction. The reaction involves the reduction of the ketone group of piperonal to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reacted with 2-bromopropiophenone in the presence of ammonium formate to form 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has been studied extensively in the field of neuroscience due to its psychoactive effects. It has been used as a research tool to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction. 3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione has also been used in animal models to study the effects of drug exposure on behavior, cognition, and neurochemistry.
Eigenschaften
IUPAC Name |
3-piperidin-1-yl-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(22-13-5-2-6-14-22)20(25)23(19)17-9-7-16(8-10-17)21-11-3-1-4-12-21/h7-10,18H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUTYYGFORPGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)

![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)
![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)

![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)